molecular formula C16H16O2 B14271641 3-Hydroxy-3-(4-methylphenyl)-1-phenylpropan-1-one CAS No. 128814-77-7

3-Hydroxy-3-(4-methylphenyl)-1-phenylpropan-1-one

Cat. No.: B14271641
CAS No.: 128814-77-7
M. Wt: 240.30 g/mol
InChI Key: PEDGEFWDSUBUCS-UHFFFAOYSA-N
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Description

3-Hydroxy-3-(4-methylphenyl)-1-phenylpropan-1-one is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-3-(4-methylphenyl)-1-phenylpropan-1-one typically involves the reaction of benzaldehyde with 4-methylbenzaldehyde in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the aldol condensation reaction. The reaction mixture is usually heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-3-(4-methylphenyl)-1-phenylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.

Major Products Formed

    Oxidation: Formation of benzophenone derivatives.

    Reduction: Formation of alcohols or hydroxy derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

3-Hydroxy-3-(4-methylphenyl)-1-phenylpropan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Hydroxy-3-(4-methylphenyl)-1-phenylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Benzophenone: Similar structure but lacks the hydroxy and methyl groups.

    4-Methylbenzophenone: Similar but with a different substitution pattern on the aromatic rings.

    Hydroxybenzophenone: Similar but with hydroxy groups in different positions.

Uniqueness

3-Hydroxy-3-(4-methylphenyl)-1-phenylpropan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

CAS No.

128814-77-7

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

3-hydroxy-3-(4-methylphenyl)-1-phenylpropan-1-one

InChI

InChI=1S/C16H16O2/c1-12-7-9-14(10-8-12)16(18)11-15(17)13-5-3-2-4-6-13/h2-10,16,18H,11H2,1H3

InChI Key

PEDGEFWDSUBUCS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)O

Origin of Product

United States

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